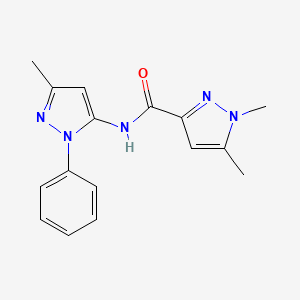![molecular formula C18H20N4O2S B6537512 4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide CAS No. 1021226-57-2](/img/structure/B6537512.png)
4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide, also known as 4-methyl-N-6-sulfanylpyridazin-3-ylbenzamide (4-M-N-6-SPB), is a novel compound that has been studied for its potential applications in the scientific research field. 4-M-N-6-SPB is a member of the benzamide class of compounds and has a molecular weight of 359.41 g/mol. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetonitrile.
Mécanisme D'action
The mechanism of action of 4-M-N-6-SPB is not fully understood, but it is believed to involve the inhibition of the enzymes AChE and COX-2. 4-M-N-6-SPB has been shown to bind to the active sites of both enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
4-M-N-6-SPB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-M-N-6-SPB is able to inhibit the enzyme AChE, leading to increased synaptic transmission. In vivo studies have also shown that 4-M-N-6-SPB is able to inhibit the enzyme COX-2, leading to decreased production of inflammatory mediators. In addition, 4-M-N-6-SPB has been shown to have antioxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-M-N-6-SPB in laboratory experiments is its ability to inhibit the enzymes AChE and COX-2. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, there are some limitations to using 4-M-N-6-SPB in laboratory experiments. For example, it is insoluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively low solubility in organic solvents, making it difficult to use in organic solvent-based systems.
Orientations Futures
There are a number of potential future directions for 4-M-N-6-SPB research. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative and inflammatory diseases. Another potential direction is to further explore its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its solubility in various solvents, as well as its stability in different pH conditions. Finally, further research could be conducted on its potential applications in other fields, such as agriculture and food science.
Méthodes De Synthèse
4-M-N-6-SPB can be synthesized through a reaction of ethyl 2-oxopyrrolidine-1-sulfonate with 4-methylbenzamide in the presence of a base, such as sodium hydroxide. The reaction is conducted in a solvent, such as acetonitrile, at a temperature of 40°C. The reaction is then quenched with water and the product is isolated by filtration.
Applications De Recherche Scientifique
4-M-N-6-SPB has a number of potential applications in the scientific research field. It has been studied for its ability to inhibit the enzyme acetylcholinesterase (AChE), which plays a role in the transmission of nerve impulses. Inhibition of AChE can lead to increased synaptic transmission, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s. 4-M-N-6-SPB has also been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 could be beneficial in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
4-methyl-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13-4-6-14(7-5-13)18(24)19-15-8-9-16(21-20-15)25-12-17(23)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICRHWWVESCWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6537430.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6537437.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluorophenyl)piperazine-1-carboxamide](/img/structure/B6537449.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6537454.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,3-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B6537461.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B6537464.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B6537473.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537481.png)

![4-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537506.png)
![4-methyl-N-[6-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537524.png)
![4-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537532.png)
![4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537534.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537539.png)